Butyl(methoxy)amine
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Overview
Description
Butyl(methoxy)amine is an organic compound that is a derivative of hydroxylamine, with the hydroxyl hydrogen replaced by a butyl group . It is a colorless liquid that is soluble in polar organic solvents and in water . The IUPAC name for this compound is N-butyl-O-methylhydroxylamine .
Synthesis Analysis
The synthesis of Butyl(methoxy)amine can be achieved via O-alkylation of hydroxylamine derivatives . For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .
Molecular Structure Analysis
The molecular structure of Butyl(methoxy)amine is characterized by a nitrogen atom bonded to a butyl group and a methoxy group . This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .
Chemical Reactions Analysis
Amines, including Butyl(methoxy)amine, are basic and easily react with the hydrogen of acids . They are also good nucleophiles due to the lone pair of electrons on the nitrogen atom . They can undergo reactions such as the formation of imines and enamines .
Physical And Chemical Properties Analysis
Butyl(methoxy)amine, like other amines, is a basic compound . It is a colorless liquid that is soluble in polar organic solvents and in water . Its physical and chemical properties depend on the lateral substituents of the polymeric chains .
Scientific Research Applications
Enhanced Lipase-Catalyzed N-Acylation
A study demonstrated the use of methoxyacetate, similar to butyl(methoxy)amine, for improving the reaction rates in lipase-catalyzed kinetic resolution processes. This method significantly increased the activity in aminolysis reactions, suggesting a potential application in preparing enantiopure amines. The molecular basis for this rate enhancement was explored through molecular-modeling studies, indicating the interaction between the β-oxygen atom in methoxyacetate and the amine nitrogen atom as a key factor (Cammenberg, Hult, & Park, 2006).
CO2 Capture by Task-Specific Ionic Liquid
Research into ionic liquids, structurally related to butyl(methoxy)amine, found that they could reversibly sequester CO2 as a carbamate salt. These findings suggest an efficient, nonvolatile alternative to traditional amine-based CO2 capture methods, highlighting an innovative approach to addressing environmental challenges (Bates, Mayton, Ntai, & Davis, 2002).
Facile N-arylation of Amines and Sulfonamides
A method for the N-arylation of amines and sulfonamides was developed, providing high yields under mild conditions. This chemistry utilized methoxy-substituted aryl triflates to afford N-arylated products, demonstrating the versatility and functional group tolerance of this approach. This advancement could facilitate the synthesis of complex amines and related structures (Liu & Larock, 2003).
High Molecular Weight Poly(butyl methacrylate)
The reverse atom transfer radical polymerization of butyl methacrylate, using a redox pair and mediated with copper(II) bromide, produced high molecular weight poly(butyl methacrylate). This method, involving components related to butyl(methoxy)amine, demonstrated a fast rate of polymerization and potential for creating well-defined polymers with narrow molecular weight distributions, suggesting applications in materials science (Simms & Cunningham, 2007).
Synthesis of New Amines for Enhanced CO2 Capture
A study focused on synthesizing new tertiary amines, varying the alkyl chain length to evaluate the chemical structure's effect on CO2 capture performance. This research indicates the potential of designing specific amine structures, including butyl(methoxy)amine derivatives, for improved CO2 solubility, absorption rates, and energy efficiency in post-combustion capture processes (Singto et al., 2016).
Future Directions
properties
IUPAC Name |
N-methoxybutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-4-5-6-7-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTCWJCBBOSHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl(methoxy)amine |
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